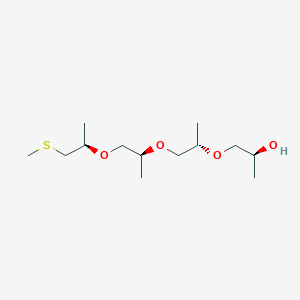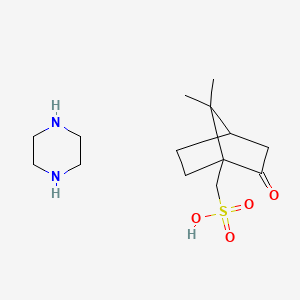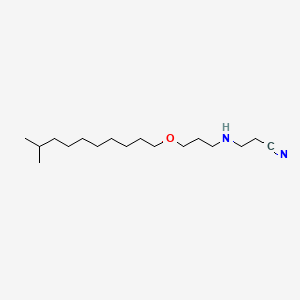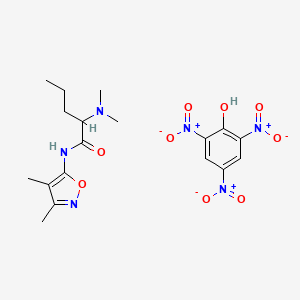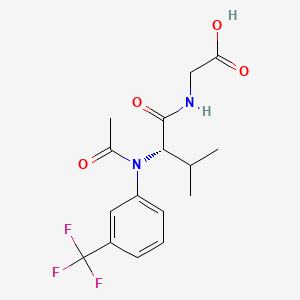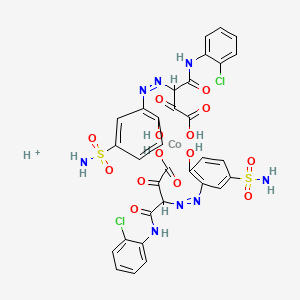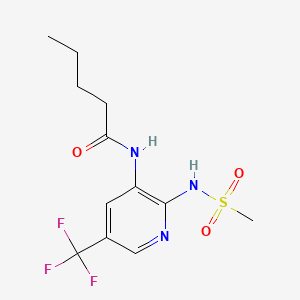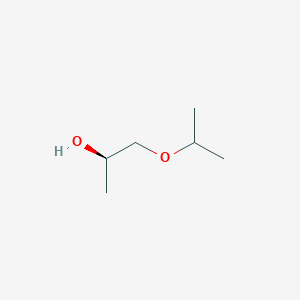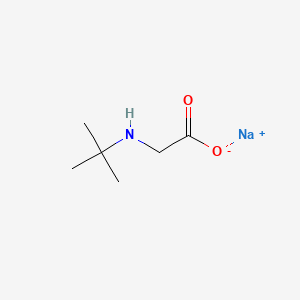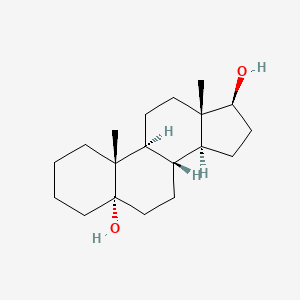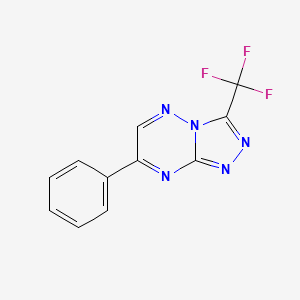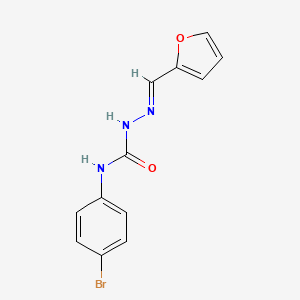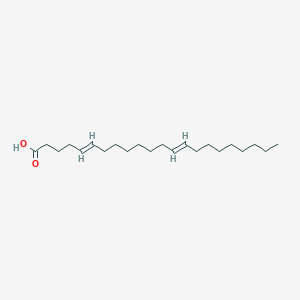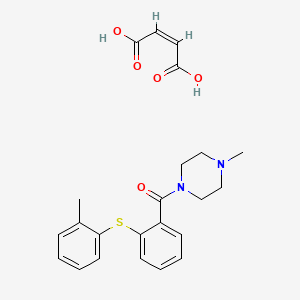
1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a methylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate typically involves multiple steps. One common route includes the reaction of 1-methylpiperazine with 2-(2-methylphenylthio)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine
- 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrochloride
- 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine sulfate
Uniqueness
1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrogen maleate salt form may also enhance its solubility and stability compared to other similar compounds.
Properties
CAS No. |
93288-90-5 |
|---|---|
Molecular Formula |
C23H26N2O5S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[2-(2-methylphenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)19(22)21-13-11-20(2)12-14-21;5-3(6)1-2-4(7)8/h3-10H,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WHJMUVNFTYGTKE-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


